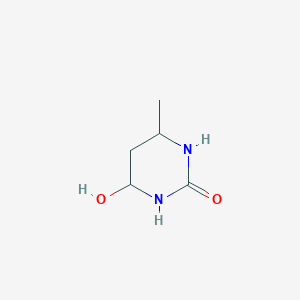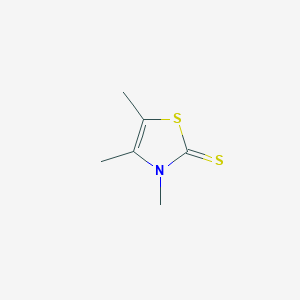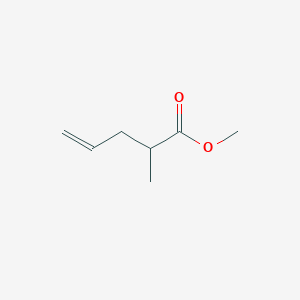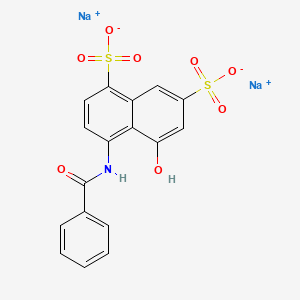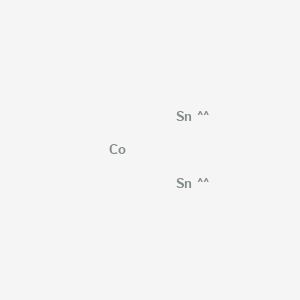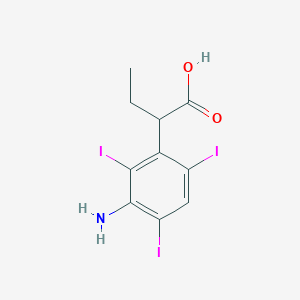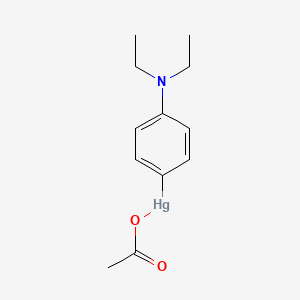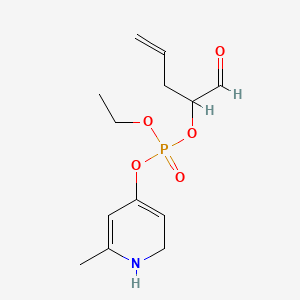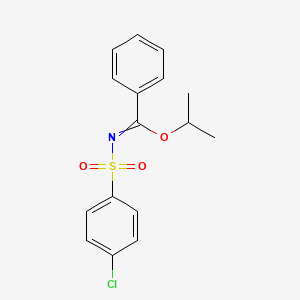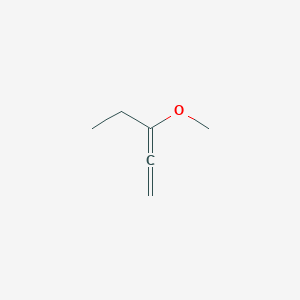
4-Octyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes, which are heterocyclic acetals. The structure of this compound consists of a five-membered ring containing two oxygen atoms at the 1 and 3 positions, with an octyl group attached to the fourth carbon. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
4-Octyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. One common method involves the reaction of nonanal (an aldehyde) with 1,2-propylene glycol in the presence of anhydrous calcium chloride and p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 50-55°C for 1.5 hours, followed by washing and distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through distillation and recrystallization.
化学反応の分析
Types of Reactions
4-Octyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The octyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce diols.
科学的研究の応用
4-Octyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals and other polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for bioactive molecules.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 4-Octyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates. These intermediates can further react to form stable products such as formic acid and ethylene carbonate . The compound’s ability to form stable intermediates makes it useful in various chemical transformations.
類似化合物との比較
4-Octyl-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity due to the ring size.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, which behaves differently in chemical reactions.
Poly(1,3-dioxolane): A polymer form used in solid-state batteries and other applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and stability, making it valuable for various applications.
特性
CAS番号 |
15138-49-5 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
4-octyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11-9-12-10-13-11/h11H,2-10H2,1H3 |
InChIキー |
KKHCORREYDFUFT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1COCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
